5-bromo-6-methyl-8-nitroquinoline
Description
Properties
CAS No. |
326798-95-2 |
|---|---|
Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Methyl 8 Nitroquinoline and Analogous Systems
Classical and Established Synthetic Approaches to Quinolinesorganicreactions.orgwikipedia.orgwikiwand.com
The foundational methods for quinoline (B57606) synthesis, developed in the late 19th century, remain relevant due to their reliability and the accessibility of starting materials. researchgate.net These classical reactions, including the Friedländer, Skraup, Doebner-Miller, Combes, Knorr, and Pfitzinger syntheses, provide versatile pathways to a wide array of substituted quinolines.
Friedländer Condensation and Modern Catalytic Adaptationswikipedia.org
The Friedländer synthesis, first described by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgwikipedia.orgjk-sci.com The reaction proceeds via an acid- or base-catalyzed condensation followed by an intramolecular cyclodehydration to form the quinoline ring. organicreactions.orgresearchgate.net
Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. wikipedia.org The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction to form the quinoline. wikipedia.org
Modern adaptations of the Friedländer synthesis have focused on improving reaction efficiency, selectivity, and environmental sustainability. nih.govnih.gov These advancements include the use of various catalysts such as:
Lewis acids: Trifluoroacetic acid, toluenesulfonic acid, and iodine have been shown to effectively catalyze the reaction. wikipedia.org
Metal catalysts: Neodymium(III) nitrate (B79036) hexahydrate and ruthenium complexes have been employed to promote the synthesis. jk-sci.comorganic-chemistry.org
Nanocatalysts and solid supports: The use of nanoporous aluminosilicate (B74896) catalysts (AlKIT-5), metal-organic frameworks (MOFs) like CuBTC, and ionic liquids has demonstrated high yields and catalyst recyclability. nih.govrsc.org
Microwave irradiation: This technique has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. jk-sci.comorganic-chemistry.org
The synthesis of chiral quinolines has also been achieved through asymmetric Friedländer reactions, which are crucial for the development of enantioselective drugs and catalysts. nih.govrsc.org
For the specific synthesis of 5-bromo-6-methyl-8-nitroquinoline, a potential Friedländer approach would involve the condensation of 2-amino-5-bromo-4-methyl-6-nitrobenzaldehyde with a suitable ketone or aldehyde. However, the availability of this specific substituted 2-aminobenzaldehyde (B1207257) derivative can be a limiting factor. researchgate.net
Skraup and Doebner-Miller Syntheses: Scope and Limitationswikiwand.com
The Skraup synthesis , reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines from the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgpharmaguideline.comnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com While versatile, the Skraup reaction is often characterized by harsh conditions and can be exothermic and difficult to control. numberanalytics.comchemistry-online.comresearchgate.net Modifications to moderate the reaction have included the addition of substances like boric acid or iron(II) sulfate. chemistry-online.com
The Doebner-Miller reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgwikipedia.org This allows for the synthesis of a wider range of substituted quinolines. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A significant challenge with the Doebner-Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. nih.gov To circumvent this, a two-phase system has been developed where the carbonyl compound is sequestered in an organic phase, reducing polymerization. nih.govusc.edu.augriffith.edu.au However, this method is most effective for sterically accessible α,β-unsaturated aldehydes. usc.edu.augriffith.edu.au
For the synthesis of this compound using these methods, one would start with 3-bromo-4-methyl-2-nitroaniline (B1446066). The Skraup reaction with glycerol would theoretically yield the desired product. In the Doebner-Miller approach, reacting 3-bromo-4-methyl-2-nitroaniline with an appropriate α,β-unsaturated carbonyl compound could also lead to the target molecule. A study on the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) via a Skraup reaction followed by nitration highlights a potential route for similar structures. brieflands.com
Combes and Knorr Methodologies for Ring Annulationwikiwand.com
The Combes quinoline synthesis , first reported in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.comiipseries.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a common catalyst for this reaction. wikiwand.com The regioselectivity of the cyclization can be influenced by the steric effects of the substituents on the aniline and the β-diketone. wikipedia.org
The Knorr quinoline synthesis , developed by Ludwig Knorr in 1886, is a method for preparing 2-hydroxyquinolines (quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. iipseries.orgsynarchive.comchempedia.info The reaction conditions can sometimes lead to the formation of 4-hydroxyquinolines as a competing product. wikipedia.org
Applying the Combes synthesis to produce this compound would require the reaction of 3-bromo-4-methyl-2-nitroaniline with a suitable β-diketone. The Knorr synthesis, on the other hand, would necessitate the preparation of a β-ketoanilide derived from 3-bromo-4-methyl-2-nitroaniline, which upon cyclization would yield a 2-hydroxyquinoline (B72897) derivative.
Pfitzinger Reaction and its Utility in Quinoline Constructionwikiwand.com
The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin to an isatoic acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org The carboxylic acid group can later be removed if desired. pharmaguideline.com
A limitation of the Pfitzinger reaction is that isatins with functional groups that are unstable under basic conditions cannot be used. nih.gov To synthesize a derivative like this compound using this method, a substituted isatin, specifically 5-bromo-6-methyl-8-nitroisatin, would be required. The reaction of this isatin with a suitable carbonyl compound would lead to the corresponding quinoline-4-carboxylic acid.
Advanced and Contemporary Synthetic Strategies for Substituted Quinolinesorganicreactions.orgiipseries.org
Modern synthetic chemistry has introduced powerful new methods for the construction of complex heterocyclic systems like quinolines. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways to previously inaccessible structures.
Transition-Metal-Catalyzed Cyclization and Cross-Coupling Reactionsorganicreactions.orgorganic-chemistry.orgiipseries.org
Transition-metal catalysis has revolutionized the synthesis of quinolines, providing efficient and versatile routes to a wide range of derivatives. ias.ac.in These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.
Palladium-catalyzed reactions are prominent in this area. For instance, a domino approach involving a Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization, yields quinoline motifs. ias.ac.in Palladium catalysts are also used in Suzuki cross-coupling reactions to introduce aryl groups onto the quinoline core. For example, 4-chloroquinolines can be coupled with various boronic acids in the presence of a palladium catalyst to produce arylated quinolines. researchgate.net One-pot procedures combining Suzuki-Miyaura coupling with intramolecular direct arylation have also been developed. acs.orgnih.gov
Copper-catalyzed syntheses have also been explored. One such method involves the reaction of anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation, using molecular oxygen as an oxidant. ias.ac.in
Iron-catalyzed reactions have been utilized for the reductive cyclization of o-nitro-substituted Baylis-Hillman acetates to yield 3-substituted quinolines. acs.org Iron catalysts are also effective in the cross-coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents. organic-chemistry.org
Ruthenium-catalyzed reactions have been developed for the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to produce substituted quinolines. rsc.org
Furthermore, metal-free approaches have emerged as an environmentally friendly alternative. One such strategy involves the oxidative cycloisomerization of o-cinnamylanilines to produce 2-aryl-4-substituted quinolines. acs.org Another metal-free method involves the tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines. nih.gov
For the synthesis of this compound, a transition-metal-catalyzed approach could involve the cyclization of a suitably substituted aniline derivative or the functionalization of a pre-formed quinoline ring through cross-coupling reactions. For instance, a bromo-substituted quinoline could be subjected to a Suzuki or other cross-coupling reaction to introduce the methyl group, or vice-versa. The synthesis of 5-bromo-8-nitroisoquinoline (B189721) has been reported, which could serve as a starting point for further functionalization. orgsyn.orgresearchgate.netgoogle.com Similarly, the synthesis of brominated tetrahydroquinolines and their subsequent conversion to quinolines has been described. researchgate.net
Summary of Synthetic Approaches
| Method | Reactants | Product Type | Key Features |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted quinolines | Acid or base catalyzed; modern adaptations use various catalysts for improved efficiency. organicreactions.orgwikipedia.orgjk-sci.com |
| Skraup | Aromatic amine + Glycerol + Oxidizing agent | Quinolines | Harsh conditions; can be difficult to control. iipseries.orgpharmaguideline.comnumberanalytics.com |
| Doebner-Miller | Aromatic amine + α,β-Unsaturated carbonyl | Substituted quinolines | Modification of Skraup; risk of polymerization of the carbonyl compound. iipseries.orgwikipedia.org |
| Combes | Aniline + β-Diketone | 2,4-Disubstituted quinolines | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.orgwikiwand.comiipseries.org |
| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Acid-catalyzed cyclization. iipseries.orgsynarchive.comchempedia.info |
| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed; limited by the stability of substituents on the isatin. iipseries.orgwikipedia.orgresearchgate.net |
| Transition-Metal Catalyzed | Various (e.g., anilines, alkynes, alcohols) | Diverse substituted quinolines | Milder conditions, high efficiency and selectivity; includes Pd, Cu, Fe, Ru catalysts. ias.ac.inorganic-chemistry.orgrsc.org |
Metal-Free and Organocatalytic Approaches to Quinoline Scaffolds
In response to the need for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches to quinoline synthesis have gained significant attention. rsc.org These methods avoid potential metal contamination in the final products. rsc.org
Classical methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses have been modernized using metal-free conditions, such as microwave irradiation or the use of ionic liquids, to improve efficiency and reduce the harshness of reaction conditions. nih.govmdpi.com A notable metal-free protocol involves the use of molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This pseudo three-component reaction is highly regioselective and proceeds in shorter reaction times. rsc.org
Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been reported as a promising heterogeneous metal-free catalyst for the Friedländer synthesis of quinolines. nih.gov This approach highlights the potential of solid acid catalysts in green chemistry.
Multicomponent Reaction (MCR) Paradigms for Convergent Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and procedural simplicity. rsc.orgrsc.org Several MCRs have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org
Povarov Reaction Derivatives
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgacs.org This reaction is a powerful tool for constructing the quinoline core. wikipedia.org
Variations of this reaction have expanded its scope significantly. For example, a molecular iodine-mediated formal [3+2+1] cycloaddition allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org In another novel approach, arylacetylenes can serve as both a diene precursor and a dienophile in an I₂-mediated Povarov reaction with anilines to yield 2,4-substituted quinolines. nih.govacs.org This is achieved through the oxidative carbonylation of the arylacetylene's C(sp)-H bond by the I₂/DMSO system. acs.org
Gewald and Ugi Reaction Incorporations
The versatility of MCRs is further demonstrated by the incorporation of other named reactions, such as the Gewald and Ugi reactions, into quinoline synthesis pathways. rsc.orgrsc.org While the Gewald reaction is traditionally used for thiophene (B33073) synthesis, its principles can be adapted within MCRs targeting nitrogen heterocycles.
The Ugi four-component reaction (U-4CR) is particularly notable for its ability to generate complex, peptide-like scaffolds. researchgate.net These Ugi adducts can then undergo post-MCR transformations to yield heterocyclic structures. For instance, a palladium-catalyzed post-Ugi intramolecular alkyne-carbonyl metathesis reaction has been developed for the synthesis of quinoline-2(1H)-ones. researchgate.net This highlights the power of combining MCRs with subsequent cyclization steps to rapidly build molecular complexity.
Oxidative Annulation and C-H Bond Activation Strategies
Modern synthetic chemistry has increasingly focused on oxidative annulation and direct C-H bond activation to build complex molecules like quinolines, offering more efficient and atom-economical routes compared to classical methods. mdpi.comnih.gov These strategies involve the formation of the quinoline ring system through metal-catalyzed reactions that create new carbon-carbon and carbon-nitrogen bonds, often starting from simple anilines and coupling partners like alkynes or alkenes. mdpi.com Transition metals such as rhodium, palladium, and copper are frequently employed to facilitate the activation of otherwise inert C-H bonds, enabling direct functionalization. nih.gov
Despite the power of these methods to create diverse quinoline derivatives, a specific application for the synthesis of this compound has not been described. The challenge lies in achieving the required regioselectivity to install the bromo, methyl, and nitro groups at the C5, C6, and C8 positions, respectively, on the quinoline core through such a process. While C-H functionalization has been used to modify existing quinoline N-oxides, including 3-bromo and 6-methyl substituted variants, a pathway to the target compound is not documented. nih.gov
Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles have been applied to quinoline synthesis through various techniques.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netgoogle.com This technology has been successfully applied to classical quinoline syntheses like the Friedländer and Skraup reactions. For instance, the synthesis of 6-bromo-5-nitroquinoline (B1267105) has been achieved using microwave irradiation to facilitate the nucleophilic substitution of the bromine atom. semanticscholar.orgresearchgate.net However, there are no specific reports on the use of microwave assistance for the synthesis of this compound.
Solvent-Free and Aqueous Reaction Media
Replacing volatile organic solvents with water or eliminating solvents entirely are key tenets of green chemistry. mdpi.com Syntheses of various quinoline derivatives have been successfully demonstrated in aqueous media or under solvent-free conditions, often with the aid of a catalyst. nih.gov For example, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. brieflands.com Bismuth(III) chloride has also been used to promote the Friedländer reaction without a solvent. google.com Despite these advances, a solvent-free or aqueous-based synthesis for this compound is not found in the current literature.
Recyclable and Heterogeneous Catalyst Systems
The development of recyclable and heterogeneous catalysts is crucial for sustainable chemistry, as it simplifies product purification and reduces waste. mdpi.comacs.org In quinoline synthesis, various solid catalysts, including zeolites, titania nanomaterials, and silica-functionalized magnetic nanoparticles, have been employed. nih.govscbt.com Notably, silica-functionalized magnetite nanoparticles have been used to improve the yield in the synthesis of 2-methyl-6-nitroquinoline. nih.gov This demonstrates the potential of heterogeneous catalysis for producing substituted nitroquinolines. A Cu/CeO2 catalyst has also been reported for the acceptorless dehydrogenative coupling to form quinolines, offering a recyclable and efficient system. nih.gov Nevertheless, a documented application of such a catalyst system for the preparation of this compound is currently unavailable.
Ultrasound and Photocatalytic Promoted Reactions
Ultrasound irradiation and photocatalysis are alternative energy sources that can promote chemical reactions under mild conditions. Sonochemistry, through the phenomenon of acoustic cavitation, can enhance reaction rates and yields. Ultrasound has been used to assist in the synthesis of quinoline derivatives in aqueous media. Photocatalysis, which uses light to initiate chemical transformations, has also been applied to quinoline synthesis, particularly through photo-induced oxidative cyclization. mdpi.com While these green methods are promising, their specific use to construct the this compound framework has not been reported.
Mechanistic Elucidation of this compound Formation Pathways
The formation of this compound typically involves a multi-step synthetic sequence, often beginning with a Skraup-type synthesis to construct the quinoline core, followed by electrophilic aromatic substitution reactions to introduce the bromo and nitro groups. The elucidation of the precise mechanism for the formation of this specific polysubstituted quinoline requires an analysis of the individual steps involved in analogous and well-studied quinoline syntheses.
Classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide a foundational understanding of the cyclization and aromatization steps. iipseries.orgresearchgate.net The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent acid-catalyzed cyclization and oxidation lead to the formation of the quinoline ring system. uop.edu.pk
In the context of this compound, the starting aniline would be a substituted aniline, likely 3-bromo-4-methylaniline. The subsequent nitration and bromination steps are electrophilic aromatic substitutions on the pre-formed quinoline ring. The regioselectivity of these substitutions is governed by the electronic properties of the quinoline nucleus and the existing substituents.
Investigation of Reaction Intermediates
The investigation of reaction intermediates is paramount to understanding the stepwise construction of the target molecule. In quinoline synthesis, several key intermediates have been identified or proposed based on mechanistic studies of related systems.
Acrolein Derivatives: In Skraup-type syntheses, the initial formation of acrolein or its substituted analogue from glycerol is a critical step. uop.edu.pk For the synthesis of 6-methylquinoline (B44275), the analogous intermediate would be crotonaldehyde, which can be formed from the appropriate starting materials.
β-Anilinopropionaldehyde Intermediates: Following the formation of the α,β-unsaturated aldehyde, a 1,4-conjugate addition of the aniline (e.g., 3-bromo-4-methylaniline) occurs, leading to a β-anilinopropionaldehyde intermediate. uop.edu.pk This intermediate is then primed for cyclization.
Dihydroquinoline Species: Acid-catalyzed intramolecular cyclization of the β-anilinopropionaldehyde derivative results in the formation of a 1,2-dihydroquinoline. uop.edu.pk This non-aromatic intermediate is then oxidized to the corresponding quinoline.
Sigma Complexes (Wheland Intermediates): During the subsequent electrophilic bromination and nitration steps, the reaction proceeds through the formation of cationic intermediates known as sigma complexes or Wheland intermediates. quora.com The stability of these intermediates determines the position of substitution. For quinoline, electrophilic attack is favored at the 5- and 8-positions of the benzene (B151609) ring, as this allows for the preservation of the aromaticity of the pyridine (B92270) ring in the resonance structures of the intermediate. quora.comquimicaorganica.orgreddit.com The presence of a methyl group at the 6-position and a bromine atom at the 5-position will further influence the stability and formation of these intermediates during the nitration step.
The table below summarizes key intermediates in the proposed synthetic pathway.
| Intermediate Type | Description | Significance in Pathway |
| α,β-Unsaturated Aldehyde | Formed from the dehydration of glycerol or related compounds. | Reacts with the aniline in a crucial C-C bond-forming step. |
| β-Anilinopropionaldehyde | Result of the conjugate addition of the aniline to the α,β-unsaturated aldehyde. | Precursor to the cyclization step. |
| 1,2-Dihydroquinoline | Formed after intramolecular cyclization. | A non-aromatic intermediate that requires oxidation. |
| Sigma Complex | Cationic intermediate in electrophilic aromatic substitution. | Determines the regioselectivity of bromination and nitration. |
Determination of Rate-Limiting Steps and Transition States
Identifying the rate-limiting step in a multi-step synthesis is crucial for optimizing reaction yields and times. In the synthesis of quinolines and their subsequent functionalization, several steps can be rate-determining.
Cyclization vs. Dehydration: In many acid-catalyzed cyclization reactions, the formation of the new ring can be the slowest step. However, in some cases, the initial dehydration to form the reactive electrophile (e.g., acrolein) can also be rate-limiting.
Electrophilic Aromatic Substitution: For the bromination and nitration steps, the formation of the sigma complex is typically the rate-determining step. The energy of the transition state leading to this intermediate dictates the reaction rate. The structure of the transition state resembles the sigma complex itself, according to the Hammond postulate.
Computational studies and kinetic experiments on analogous systems have provided insights into the energetics of these processes. For instance, density functional theory (DFT) calculations can be employed to model the transition states for the cyclization and electrophilic substitution steps, providing estimates of the activation energy barriers. acs.org These studies can help to rationalize the observed regioselectivity and identify the most energetically demanding step in the reaction sequence.
The following table outlines potential rate-limiting steps and the nature of their transition states in the synthesis of this compound.
| Reaction Step | Potential Rate-Limiting Step | Nature of the Transition State |
| Quinoline Ring Formation | Intramolecular Cyclization | Involves the attack of the aniline nitrogen onto the protonated carbonyl group, leading to a strained cyclic structure. |
| Quinoline Ring Formation | Oxidation of Dihydroquinoline | The transition state involves the transfer of a hydride or electrons from the dihydroquinoline to the oxidizing agent. |
| Electrophilic Bromination | Formation of the Sigma Complex | A high-energy state where the aromaticity of the benzene ring is disrupted, and the positive charge is delocalized. |
| Electrophilic Nitration | Formation of the Sigma Complex | Similar to bromination, this is a high-energy transition state leading to a Wheland intermediate. |
Reactivity and Chemical Transformations of 5 Bromo 6 Methyl 8 Nitroquinoline
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electronic nature of the substituents on the 5-bromo-6-methyl-8-nitroquinoline ring system profoundly influences its susceptibility to aromatic substitution reactions. The presence of the potent electron-withdrawing nitro group at the C8 position deactivates the entire heterocyclic system towards electrophilic attack. Conventional electrophilic substitution reactions, which typically occur at positions C5 and C8 in unsubstituted quinoline (B57606), are therefore not favored for this molecule. pharmaguideline.com
Conversely, this electronic deactivation makes the quinoline ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the ring, particularly at positions ortho and para to it, facilitating the displacement of suitable leaving groups by nucleophiles.
Reactivity of the Bromo Substituent for Derivatization
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Nitro-Quinoline Analogs This table is based on analogous reactions and represents potential transformations for this compound.
| Reactant | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline (B1267105) | Morpholine | Triethylamine, Microwave | 6-Morpholinyl-5-nitroquinoline | semanticscholar.org |
Transformations of the Nitro Group: Reduction and Further Functionalization
The nitro group at the C8 position is readily transformed, with its reduction to an amino group being the most significant reaction. This conversion provides access to 8-amino-5-bromo-6-methylquinoline, a versatile intermediate for further chemical elaboration. orgsyn.org The reduction can be achieved with high efficiency using various standard methods, including catalytic hydrogenation or, more commonly, metal-acid systems like iron powder in acetic or hydrochloric acid, or with reagents like sodium dithionite. organic-chemistry.org
The resulting aromatic amine is a key functional group that can undergo a wide array of subsequent reactions. These include N-alkylation, N-acylation to form amides, and diazotization. The diazonium salt intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Fe / Acetic Acid | Heating | High | General Method |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Good to High | organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂, various solvents | High | wikipedia.org |
Modifications at the Methyl Group: Oxidation and Side-Chain Elaborations
The methyl group at the C6 position offers another site for chemical modification, primarily through oxidation or free-radical halogenation. Oxidation of methyl groups on aromatic rings can lead to the formation of aldehydes or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions. thieme-connect.de Reagents such as ammonium (B1175870) cerium(IV) nitrate (B79036) are often used for such transformations. thieme-connect.de However, the electron-deactivated nature of the quinoline ring in this molecule may render this oxidation challenging.
A more versatile approach for functionalization is side-chain halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be converted to a bromomethyl group. This 6-(bromomethyl) derivative is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the elongation of the side chain and the introduction of various functionalities.
Reductive Processes on the Quinoline Core and Substituents
Reductive processes are not limited to the nitro group. The quinoline core itself can undergo reduction, typically under catalytic hydrogenation conditions. The pyridine (B92270) ring is more susceptible to reduction than the benzene (B151609) ring. Using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), this compound can be converted to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.comwikipedia.org
The reaction conditions can be tuned to achieve chemoselectivity. It is possible to selectively reduce the nitro group in the presence of the quinoline ring, or to reduce both simultaneously. For instance, metal-in-acid reductions (e.g., Fe/HCl) are generally selective for the nitro group, whereas vigorous catalytic hydrogenation is likely to reduce both the nitro group and the pyridine ring.
Oxidative Chemistry of the Heterocyclic System
The quinoline heterocyclic system exhibits distinct behavior under oxidative conditions. The nitrogen atom in the ring can be oxidized to form a quinoline-N-oxide. This transformation is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide modifies the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic attack and influencing the regioselectivity of other reactions.
The quinoline ring itself is generally resistant to oxidative cleavage. pharmaguideline.com However, under harsh conditions with powerful oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene portion of the quinoline core can be degraded, leading to the formation of a pyridine dicarboxylic acid. pharmaguideline.com This is a destructive process and is not typically employed for the synthetic functionalization of such molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions at Various Positions
The bromine atom at the C5 position serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium and nickel catalysts are most commonly employed for these transformations. rsc.org
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds or styrenyl derivatives.
Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the vinylic position.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to form a C-N bond, providing an alternative route to aminoquinolines.
Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.
More recently, methods have been developed that can utilize nitroarenes as coupling partners, which could potentially allow for transformations at the C8 position. rhhz.net However, coupling reactions involving the C-Br bond are far more established and synthetically reliable.
Table 3: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions at C5 This table presents hypothetical, yet highly plausible, cross-coupling reactions for this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | C5-Phenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | C5-Phenylethynyl |
| Heck | Styrene | Pd(OAc)₂, Ligand, Base | C5-Styrenyl |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, Ligand, Base | C5-Anilino |
Heterocyclic Ring Modification and Rearrangement Pathways
The quinoline scaffold, while generally stable, can undergo significant structural transformations, including modifications to the heterocyclic ring and skeletal rearrangements under specific reaction conditions. These transformations are of considerable interest as they provide pathways to novel heterocyclic systems that may not be readily accessible through direct synthesis. While research specifically detailing the ring modification and rearrangement of this compound is not extensively documented, the reactivity of related quinoline derivatives provides insight into potential transformation pathways. These reactions often involve the manipulation of the quinoline N-oxide or other activated intermediates.
Recent advancements in synthetic methodology have introduced the concept of "skeletal editing," which allows for the controlled modification of core ring structures. nih.govbioengineer.org For quinoline systems, this can involve Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with reagents like dialkyl acetylenedicarboxylates. nih.gov These reactions can lead to a variety of new heterocyclic structures through a sequence of cyclization and rearrangement processes.
One notable transformation is the conversion of quinoline N-oxides into 2-substituted indolines. These indolines can then serve as versatile intermediates for further diversification. For instance, acid-promoted fragmentation can yield indoles, while base-facilitated ring-opening can produce 2-alkenylanilines. nih.gov Furthermore, oxidative cyclization of these intermediates can lead to the formation of isoquinolinones. nih.gov Although not specifically demonstrated on this compound, it is plausible that its N-oxide derivative could undergo similar transformations, leading to a range of structurally diverse products.
Another fascinating skeletal editing approach involves a nitrogen-to-carbon single atom swap in quinoline N-oxides. chinesechemsoc.org This process, conducted under basic conditions with a sulfoxide (B87167) reagent, can convert the quinoline ring system into a naphthalene (B1677914) core. chinesechemsoc.org For example, 5-bromo and 5-methoxy substituted quinoline N-oxides have been successfully converted to their corresponding naphthalene derivatives in moderate yields. chinesechemsoc.org This suggests a potential, albeit currently hypothetical, pathway for transforming this compound into a substituted nitronaphthalene derivative.
Ring contraction represents a powerful strategy for transforming the quinoline framework into smaller heterocyclic or carbocyclic systems. These reactions are often driven by the formation of a more stable ring system or by the release of ring strain. etsu.eduyoutube.com
A relevant example is the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones in the presence of aqueous alkali. nih.gov This reaction can lead to the formation of 2-hydroxyindoxyls or dioxindoles, depending on the nature of the substituent on the nitrogen atom. nih.gov While this specific precursor is different from this compound, it demonstrates the possibility of converting the six-membered nitrogen-containing ring of a quinoline derivative into a five-membered ring, a key structural motif in many biologically active compounds.
Another general method for ring contraction is the Wolff rearrangement of cyclic α-diazoketones, which can be generated from the corresponding ketones. wikipedia.org If a suitable ketone precursor could be derived from this compound, this rearrangement could potentially offer a route to indane derivatives.
The following table summarizes potential ring contraction pathways based on reactivity observed in related systems.
| Starting Material Type | Reagents and Conditions | Product Type | Potential Applicability to this compound |
| 3-Hydroxy-2,4(1H,3H)-quinolinediones | Aqueous KOH | 2-Hydroxyindoxyls, Dioxindoles | Indirect; requires initial transformation of the quinoline ring. |
| Cyclic α-diazoketones | Heat or light, often with a metal catalyst (e.g., Ag2O) | Ring-contracted esters/amides | Hypothetical; would require synthesis of a suitable α-diazoketone precursor. |
While less common than ring contraction for quinoline systems, ring expansion pathways can also be envisioned. Reactions such as the Tiffeneau–Demjanov rearrangement, which involves the treatment of an aminomethyl-substituted cycloalkane with nitrous acid, can lead to ring-expanded ketones. wikipedia.org Applying this logic, a suitably functionalized derivative of the reduced quinoline ring could potentially undergo expansion.
It is important to note that the presence of the nitro group and the bromine atom on the benzene ring of this compound would significantly influence the electronic properties of the molecule and, consequently, its reactivity in any potential ring modification or rearrangement pathway. The electron-withdrawing nature of the nitro group deactivates the benzene portion of the quinoline system towards electrophilic attack but can activate it for nucleophilic aromatic substitution. These inherent electronic factors must be considered when designing synthetic routes involving skeletal reorganization.
Further research is required to explore these heterocyclic ring modification and rearrangement pathways specifically for this compound to fully understand its synthetic potential in generating novel and complex molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-bromo-6-methyl-8-nitroquinoline, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) core and a singlet for the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effect of the methyl group. Protons closer to the nitro group would be shifted downfield (higher ppm), while those near the methyl group would be slightly more shielded (lower ppm). Spin-spin coupling between adjacent protons would appear as splitting patterns (e.g., doublets, triplets), which helps to establish the substitution pattern on the quinoline rings.
¹³C NMR Spectroscopy: Carbon-13 NMR provides a count of the number of unique carbon atoms in the molecule. For this compound, ten distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to the ten carbon atoms in the structure (nine in the quinoline ring system and one in the methyl group). The chemical shifts of the aromatic carbons are indicative of their electronic environment. Carbons bonded to the electronegative nitro group and bromine atom would be significantly deshielded.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle.
COSY reveals correlations between protons that are coupled to each other, confirming which protons are on adjacent carbons.
HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the positions of substituents like the bromo, methyl, and nitro groups by observing correlations from the methyl protons to adjacent quaternary carbons, and from aromatic protons to the carbons of the nitro- and bromo-substituted positions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.9 | ~150 |
| C3 | ~7.5 | ~122 |
| C4 | ~8.8 | ~148 |
| C5 | - | ~118 |
| C6 | - | ~138 |
| C7 | ~7.8 | ~128 |
| C8 | - | ~140 |
| C8a | - | ~128 |
| C4a | - | ~135 |
| 6-CH₃ | ~2.6 | ~20 |
Note: These are estimated values and actual experimental data may vary.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected monoisotopic mass would be calculated, and the presence of bromine would be readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show losses of common neutral fragments such as NO₂, Br, and CH₃, providing further evidence for the presence and location of these functional groups.
Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₀H₇BrN₂O₂)
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 265.97 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 267.97 |
| [M-NO₂]⁺ | Loss of nitro group | 219.98 |
| [M-Br]⁺ | Loss of bromine atom | 187.05 |
| [M-CH₃]⁺ | Loss of methyl group | 250.95 |
Note: Predicted m/z values are for the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for identifying the presence of these groups.
For this compound, the IR spectrum would be expected to show:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (from the methyl group): Just below 3000 cm⁻¹
N-O stretching (from the nitro group): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
C=C and C=N stretching (from the quinoline ring): In the 1600-1450 cm⁻¹ region.
C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system. While IR data for the exact molecule is not published, data for a similar compound, 5-bromo-6-methoxy-8-nitroquinoline, is noted in the NIST Chemistry WebBook, which would show comparable features for the nitro and bromo-quinoline core. nist.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would definitively establish the substitution pattern on the quinoline ring and reveal details about the planarity of the ring system and the orientation of the nitro and methyl groups. While no crystal structure for this compound itself is publicly available, related structures have been characterized, demonstrating the utility of this technique for quinoline derivatives. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of a synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For this compound, a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be developed to achieve good separation from any starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of this compound. sielc.com The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration.
Column Chromatography: For the purification of the compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. The solvent system developed for TLC would be adapted for use in column chromatography to isolate the pure compound. orgsyn.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For a compound like 5-bromo-6-methyl-8-nitroquinoline, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This foundational information is critical for understanding the molecule's shape and steric profile.
Furthermore, DFT calculations would elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT, such as the molecular electrostatic potential (MEP) map, would offer a visual representation of the charge distribution and potential interaction sites.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other chemical species, researchers can gain insights into its solubility, aggregation behavior, and potential to bind to biological targets. These simulations track the trajectories of atoms and molecules, allowing for the calculation of interaction energies and the identification of key intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to confirm their synthesis and structural assignment. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), indicating the expected chemical shifts for each unique proton and carbon atom. These predictions, when compared with experimental data, can provide unambiguous structural verification.
Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Theoretical IR spectra can aid in the interpretation of experimental spectra and confirm the presence of key functional groups.
Computational Studies on Reaction Mechanisms and Energy Profiles
This information is crucial for optimizing reaction conditions, predicting the feasibility of a reaction, and understanding the factors that control its selectivity. For example, computational studies could explore the regioselectivity of further substitutions on the quinoline (B57606) ring.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their shapes. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO lobes on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction
An extensive search of chemical synthesis literature and databases did not yield specific examples of 5-bromo-6-methyl-8-nitroquinoline being used as a versatile synthetic intermediate in the construction of complex organic molecules. While the functional groups present on the molecule—a bromine atom, a methyl group, and a nitro group on the quinoline (B57606) core—theoretically allow for a range of chemical transformations, there is no documented evidence of its practical application in this context. The upstream product for its synthesis is noted as 6-Methyl-8-nitroquinoline. molaid.com
Utilization in the Development of Functional Organic Materials
There is currently no specific information available in peer-reviewed journals or patents that describes the utilization of this compound in the development of functional organic materials. The subsections below reflect this lack of specific findings.
Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, OLEDs)
No research was found that details the use of this compound as a precursor for optoelectronic materials, including its potential application in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
There is no available research documenting the use of this compound as a ligand in coordination chemistry or in the construction of Metal-Organic Frameworks (MOFs).
Application in Advanced Catalysis and Reagent Development
A comprehensive review of the literature did not reveal any instances of this compound being applied in the field of advanced catalysis or as a specialized chemical reagent.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of substituted quinolines has been a subject of intense research, with numerous classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. tandfonline.com However, the pursuit of greater efficiency, regioselectivity, and functional group tolerance has driven the development of novel synthetic strategies.
Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder reaction conditions and broader substrate scopes. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in creating structurally diverse quinoline-based fluorophores in a modular fashion. nih.gov Methodologies involving C-H bond activation are also gaining prominence, providing a more atom-economical approach to quinoline (B57606) synthesis. mdpi.com Rhodium-catalyzed ortho-C-H bond activation and subsequent heteroannulation reactions, for example, have proven effective for synthesizing substituted quinoline carboxylates. mdpi.com
Another promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Povarov reaction, an imino Diels-Alder reaction, has been utilized in the synthesis of polysubstituted quinolines. acs.org Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines presents a mild and efficient route to 3-functionalized quinolines, including those bearing halogen, selenium, or sulfur substituents. nih.gov
The synthesis of 5-bromo-6-methyl-8-nitroquinoline itself can be envisioned through modifications of existing methods. For example, the nitration of 6-methylquinoline (B44275) is a known process, and subsequent bromination could potentially yield the target compound, although regioselectivity would be a critical challenge to overcome. molbase.combrieflands.com The synthesis of related bromo-nitro-isoquinolines has been achieved through a one-pot procedure involving bromination followed by nitration in sulfuric acid, suggesting a possible route for quinoline analogues. orgsyn.orggoogle.com
| Methodology | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to append substituents to the quinoline core. nih.gov | High efficiency, modular, allows for combinatorial library synthesis. nih.gov | Functionalization of the bromo-substituted position. |
| C-H Bond Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. mdpi.com | Atom-economical, reduces synthetic steps. mdpi.com | Direct introduction of substituents onto the quinoline ring. |
| Multicomponent Reactions (e.g., Povarov) | One-pot synthesis involving three or more components to build the quinoline scaffold. acs.org | High convergence, operational simplicity. acs.org | Construction of the core quinoline structure with desired substitutions. |
| Electrophilic Cyclization | Cyclization of alkynyl anilines to form the quinoline ring with concomitant introduction of a substituent. nih.gov | Mild conditions, good yields for 3-substituted quinolines. nih.gov | Potential for building the quinoline ring with specific functionalities. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals, including substituted quinolines. dtu.dk Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. researchgate.net
The synthesis of quinolines has been successfully adapted to flow processes. For instance, a continuous photochemical process has been developed for the synthesis of quinolines via an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs of over one gram per hour. researchgate.netvapourtec.com This method can be telescoped with subsequent reactions, such as hydrogenation, to produce tetrahydroquinolines in a continuous manner. researchgate.net The use of high-power LED lamps in these flow setups has been shown to be more efficient than traditional mercury lamps. vapourtec.comthieme-connect.de
Automated synthesis platforms, often coupled with flow reactors, can accelerate the optimization of reaction conditions and facilitate the rapid generation of compound libraries. dtu.dk These systems can autonomously vary parameters such as temperature, residence time, and reagent stoichiometry to identify optimal synthetic protocols. The development of such a framework for the synthesis of redox-active organic molecules highlights the potential of this technology. dtu.dk
For a compound like this compound, a multi-step synthesis could be envisioned in a continuous flow system. This would not only enhance the safety of handling potentially energetic nitro compounds but also allow for precise control over reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net
Sustainable and Scalable Production of Substituted Quinolines
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for substituted quinolines, with a focus on sustainability and scalability. tandfonline.com A primary concern is the reduction of waste and the use of environmentally benign reagents and solvents. mdpi.com
Significant progress has been made in developing catalytic systems that are both efficient and reusable. For example, cooperative bifunctional catalysts based on transition metal oxides and Bi(III) have been used for the oxidative dehydrogenative coupling of anilines with diols to produce quinolines with only water as a stoichiometric byproduct. rsc.orgrsc.org These reactions can be performed in green solvents or even solvent-free conditions, using air as the terminal oxidant. rsc.org
The use of microwave irradiation has also emerged as a green technique for accelerating quinoline synthesis, often in conjunction with solvent-free conditions or environmentally friendly solvents like water. tandfonline.commdpi.com Nano-catalysts in aqueous media also represent a sustainable approach to the synthesis of substituted quinolines. tandfonline.com
For the scalable production of this compound, these sustainable methodologies could be highly impactful. The development of a catalytic, atom-economical process would be a significant improvement over classical methods that often rely on harsh reagents and generate substantial waste. The ability to reuse catalysts would further enhance the economic and environmental viability of large-scale synthesis. rsc.org
| Approach | Description | Sustainability Benefits |
|---|---|---|
| Reusable Catalysts | Use of catalysts, such as transition metal oxides, that can be recovered and reused over multiple reaction cycles. rsc.orgrsc.org | Reduces catalyst waste and cost. |
| Green Solvents | Employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. tandfonline.com | Minimizes volatile organic compound (VOC) emissions and solvent waste. |
| Microwave Synthesis | Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields. tandfonline.commdpi.com | Reduces energy consumption and can enable solvent-free reactions. |
| Atom-Economical Reactions | Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. mdpi.com | Minimizes the generation of byproducts and waste. |
Design and Synthesis of Advanced Scaffolds for Chemical Biology Tool Development (excluding biological activity assessment)
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and is a valuable core for the development of chemical biology tools. frontiersin.orgnih.govnih.gov The design and synthesis of advanced quinoline-based scaffolds focus on creating molecules with tunable properties and multiple points for diversification.
A modular design approach, where different functional domains can be easily introduced, allows for the rational design of molecules with specific characteristics. nih.gov For instance, a quinoline scaffold can be engineered with domains for polarization, tuning of photophysical properties, and structural diversity, enabling the creation of libraries of fluorescent probes. nih.gov The synthesis of such scaffolds often relies on efficient and regioselective reactions, such as the palladium-catalyzed cross-coupling mentioned earlier. nih.gov
The compound this compound is an excellent starting point for the development of advanced scaffolds. The bromine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. orgsyn.org The nitro group can be readily reduced to an amine, which is a versatile functional group that can be further derivatized through N-alkylation, N-acylation, or diazotization. orgsyn.org This opens up pathways to a wide range of novel quinoline derivatives for use as molecular probes or building blocks in larger, more complex structures.
The synthesis of quinoline-chalcone hybrids and quinoline derivatives incorporating other heterocyclic moieties demonstrates the utility of the quinoline scaffold in creating complex molecular architectures. researchgate.netmdpi.com These synthetic efforts are aimed at exploring new chemical space and generating novel molecular tools for chemical biology research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-6-methyl-8-nitroquinoline, and how can purity be optimized?
- Methodology : Synthesis typically involves sequential halogenation and nitration. For example, bromination of 6-methylquinoline using N-bromosuccinimide (NBS) under controlled conditions yields the brominated intermediate, followed by nitration with a nitric acid/sulfuric acid mixture. Purification via silica gel column chromatography (e.g., dichloromethane/diethyl ether gradients) and recrystallization (e.g., using ethanol/water) ensures >99% purity . Monitoring reaction progress with TLC and optimizing stoichiometry minimizes byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR in DMSO- resolve substituent positions (e.g., methyl at C6, nitro at C8). Key signals include aromatic protons (δ 8.1–9.7 ppm) and nitro group deshielding effects .
- IR : Peaks near 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch) confirm nitration. Bromine’s mass effect may shift C-Br stretches to ~560 cm .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular ion [M+H] and isotopic patterns from bromine (Br/Br) .
Q. How can the nitro group in this compound be selectively reduced to an amine?
- Methodology : Catalytic hydrogenation (H, Pd/C in ethanol) under mild pressure reduces nitro to amine while preserving bromine and methyl groups. Alternatively, Fe/HCl or SnCl/HCl in refluxing ethanol achieves reduction. Post-reaction purification via acid-base extraction isolates the amine derivative .
Advanced Research Questions
Q. How do substituent positions (bromo, methyl, nitro) influence electrophilic substitution patterns in quinoline derivatives?
- Methodology : The methyl group at C6 acts as an electron-donating group, directing electrophiles to meta/para positions. Bromine at C5 deactivates the ring but can undergo Suzuki coupling. Nitro at C8 strongly deactivates the ring, limiting further electrophilic attack. Computational modeling (DFT) predicts charge distribution, validated by nitration/bromination experiments on analogs .
Q. What strategies enable cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Methodology : The bromine at C5 participates in palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh), arylboronic acids, and KCO in DMF/HO (80°C, 12 hrs). Monitor regioselectivity via HPLC-MS to avoid side reactions at C8 (nitro group interference) .
Q. How can structure-activity relationships (SAR) be designed to evaluate biological activity?
- Methodology : Synthesize analogs (e.g., 5-Cl, 8-NH, 6-CHCH) and test against bacterial strains (MIC assays) or cancer cells (MTT assays). Compare with this compound to identify critical substituents. For example, nitro-to-amine conversion enhances DNA intercalation potential, while methyl groups improve lipophilicity .
Q. What computational tools predict the reactivity and stability of this compound under varying conditions?
- Methodology : Molecular dynamics simulations (e.g., Gaussian 09) model solvent effects (polar vs. nonpolar) on stability. IR and NMR data validate predicted bond vibrations and electron density. QSAR models correlate substituent electronegativity with degradation rates in acidic/basic media .
Q. How does solvent choice impact the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
